Cas no 89059-06-3 (3-(1H-Pyrrol-1-yl)propanoic acid)

3-(1H-Pyrrol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-Pyrrol-1-yl)propanoic acid
- Pyrrole-1-propionic Acid
- 3-pyrrol-1-ylpropanoic acid
- 3-Pyrrol-1-yl-propionic acid
- 3-(1H-pyrrol-1-yl)propanoic acid(SALTDATA: FREE)
- 1H-Pyrrole-1-propanoic acid
- N-(2-carboxyethyl)pyrrole
- 3-pyrrolylpropanoic acid
- NSC168870
- Pyrrole-1-propionicAcid
- N-(2-Carboxyethyl) pyrrole
- 1H-Pyrrole-1-propionic acid
- RZJWSGHNRLPGHP-UHFFFAOYSA-N
- HMS1704G03
- STK357320
- SBB010274
- KM2797
- 2198AF
- BBL008565
- 1H-Pyrrole-1-p
- Pyrrole-1-propionic acid (7CI)
- 1-(2-Carboxyethyl)pyrrole
- 3-(1-Pyrrolyl)propionic acid
- 3-(1H-Pyrrol-1-yl)propionic acid
- N-Pyrrolylpropanoic acid
- NSC 168870
- Pyrrole-N-propanoic acid
-
- MDL: MFCD03844729
- Inchi: 1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)
- InChI Key: RZJWSGHNRLPGHP-UHFFFAOYSA-N
- SMILES: C(CC(O[H])=O)N1C=CC=C1
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2
Experimental Properties
- Density: 1.14
- Melting Point: 59-64 °C
- Boiling Point: 287.8°C at 760 mmHg
- Flash Point: 127.9℃
- Refractive Index: 1.534
- PSA: 42.23000
- LogP: 0.96280
3-(1H-Pyrrol-1-yl)propanoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R36
3-(1H-Pyrrol-1-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Pyrrol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196866-25g |
3-Pyrrol-1-yl-propionic acid |
89059-06-3 | 97% | 25g |
$751 | 2021-08-05 | |
Ambeed | A625488-1g |
Pyrrole-1-propionic Acid |
89059-06-3 | 98% | 1g |
$23.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223201-1 g |
1H-Pyrrole-1-propanoic acid, |
89059-06-3 | 95% | 1g |
¥3,008.00 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59100-1g |
3-(1H-Pyrrol-1-yl)propanoic acid |
89059-06-3 | 1g |
¥588.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D689941-25g |
Pyrrole-1-propionic Acid |
89059-06-3 | >97% | 25g |
$190 | 2024-07-20 | |
Enamine | EN300-94277-1.0g |
3-(1H-pyrrol-1-yl)propanoic acid |
89059-06-3 | 95.0% | 1.0g |
$82.0 | 2025-03-21 | |
Enamine | EN300-94277-5.0g |
3-(1H-pyrrol-1-yl)propanoic acid |
89059-06-3 | 95.0% | 5.0g |
$245.0 | 2025-03-21 | |
Chemenu | CM196866-10g |
3-Pyrrol-1-yl-propionic acid |
89059-06-3 | 97% | 10g |
$*** | 2023-05-29 | |
Chemenu | CM196866-25g |
3-Pyrrol-1-yl-propionic acid |
89059-06-3 | 97% | 25g |
$*** | 2023-05-29 | |
TRC | B529790-100mg |
3-(1H-Pyrrol-1-yl)propanoic Acid |
89059-06-3 | 100mg |
$ 65.00 | 2022-06-07 |
3-(1H-Pyrrol-1-yl)propanoic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Production Method 2
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 4
1.2 rt
Production Method 5
1.2 Reagents: Sulfuric acid
Production Method 6
1.2 75 °C; 2.5 h, 75 °C
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 9
1.2 Reagents: Sulfuric acid Solvents: Water ; rt
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Potassium hydroxide Solvents: Water ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Production Method 14
1.2 Reagents: Potassium hydroxide ; 12 h, reflux; cooled
1.3 Reagents: Hydrochloric acid ; pH 3
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Production Method 17
1.2 Reagents: Sulfuric acid ; pH 3, rt
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
3-(1H-Pyrrol-1-yl)propanoic acid Raw materials
3-(1H-Pyrrol-1-yl)propanoic acid Preparation Products
3-(1H-Pyrrol-1-yl)propanoic acid Related Literature
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Seung-Hoon Lee,Jeong-Sik Jo,Ju Hyeun Park,Seung Woo Lee,Jae-Won Jang J. Mater. Chem. A 2018 6 20939
-
Elif Burcu Ayd?n,Muhammet Ayd?n,Mustafa Kemal Sezgintürk New J. Chem. 2020 44 14228
-
Le Cheng,Weihua Guo,Xiaohu Cao,Yubing Dou,Libei Huang,Yun Song,Jianjun Su,Zhiyuan Zeng,Ruquan Ye Mater. Chem. Front. 2021 5 4874
-
Roberta Pinalli,Alessandro Pedrini,Enrico Dalcanale Chem. Soc. Rev. 2018 47 7006
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Zhiping Deng,David C. Stone Analyst 1997 122 1129
Additional information on 3-(1H-Pyrrol-1-yl)propanoic acid
3-(1H-Pyrrol-1-yl)propanoic Acid: A Comprehensive Overview
3-(1H-Pyrrol-1-yl)propanoic acid (CAS No. 89059-06-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its pyrrole ring and carboxylic acid functional group, which confer it with a range of interesting properties and reactivity profiles.
The chemical structure of 3-(1H-Pyrrol-1-yl)propanoic acid consists of a three-carbon chain with a carboxylic acid group at one end and a pyrrole ring attached to the second carbon atom. The pyrrole ring, a five-membered heterocyclic aromatic compound, is known for its electron-rich nature and ability to participate in various chemical reactions. The presence of the carboxylic acid group adds further reactivity, making this compound a valuable building block in synthetic chemistry.
In the realm of pharmaceutical research, 3-(1H-Pyrrol-1-yl)propanoic acid has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of anti-inflammatory agents. The researchers found that derivatives of 3-(1H-Pyrrol-1-yl)propanoic acid exhibited potent anti-inflammatory activity, suggesting its potential as a lead compound for further drug development.
Beyond pharmaceutical applications, 3-(1H-Pyrrol-1-yl)propanoic acid has also found utility in materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as aerospace engineering and electronics.
The synthetic versatility of 3-(1H-Pyrrol-1-yl)propanoic acid is another key factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 3-bromopropanoic acid with pyrrole in the presence of a palladium catalyst. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In addition to its synthetic applications, 3-(1H-Pyrrol-1-yl)propanoic acid has been studied for its biological activity. Research conducted at the National Institutes of Health (NIH) has shown that this compound exhibits antioxidant properties, which may contribute to its potential therapeutic effects. The antioxidant activity is attributed to the presence of the pyrrole ring, which can stabilize free radicals and prevent oxidative damage to cellular components.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the environmental fate and toxicity of 3-(1H-Pyrrol-1-yl)propanoic acid have shown that it is relatively stable under normal environmental conditions and does not pose significant ecological risks when used responsibly. However, ongoing research is being conducted to ensure that any potential environmental impacts are fully understood and mitigated.
In conclusion, 3-(1H-Pyrrol-1-yl)propanoic acid (CAS No. 89059-06-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an invaluable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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